Oltipraz

Catalog No.
S538053
CAS No.
64224-21-1
M.F
C8H6N2S3
M. Wt
226.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oltipraz

CAS Number

64224-21-1

Product Name

Oltipraz

IUPAC Name

4-methyl-5-pyrazin-2-yldithiole-3-thione

Molecular Formula

C8H6N2S3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3

InChI Key

CKNAQFVBEHDJQV-UHFFFAOYSA-N

SMILES

CC1=C(SSC1=S)C2=NC=CN=C2

Solubility

Soluble in DMSO, not in water

Synonyms

35 972 R.P., 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione, 4-methyl-PDT, 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione, oltipraz, RP 35972

Canonical SMILES

CC1=C(SSC1=S)C2=NC=CN=C2

Description

The exact mass of the compound Oltipraz is 225.96931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of 1,2-dithiole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Prevention (Chemoprevention)

One of the most studied uses of Oltipraz is in cancer prevention. Studies have shown it may possess chemopreventive properties by inhibiting the formation of carcinogens and reducing DNA damage caused by these agents []. Research suggests it might be effective against various cancers, including those of the esophagus, stomach, and skin [, ]. However, large-scale clinical trials are needed to confirm these findings and determine its effectiveness as a preventive measure.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

225.96931

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6N510JUL1Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oltipraz is a synthetic dithiolethione with potential chemopreventive and anti-angiogenic properties. Oltipraz induces phase II detoxification enzymes, such as glutathione S transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The induction of detoxification enzymes enhances the detoxification of certain cancer-causing agents, thereby enhancing their elimination and preventing carcinogen-induced DNA damages. Although the exact mechanism through which the anti-angiogenesis effect remains to be fully elucidated, oltipraz maybe able to modulate the expression of a number of angiogenic factors, thereby blocking the sustained and focal neovascularization in multiple tumor cell types.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Irritant

Irritant

Other CAS

64224-21-1

Wikipedia

Oltipraz

Dates

Modify: 2023-08-15
1: Kang SG, Lee WH, Lee YH, Lee YS, Kim SG. Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction. Carcinogenesis. 2012 Mar;33(3):661-9. Epub 2012 Jan 4. PubMed PMID: 22223846.
2: Kim SG, Kim YM, Choi JY, Han JY, Jang JW, Cho SH, Um SH, Chon CY, Lee DH, Jang JJ, Yu E, Lee YS. Oltipraz therapy in patients with liver fibrosis or cirrhosis: a randomized, double-blind, placebo-controlled phase II trial. J Pharm Pharmacol. 2011 May;63(5):627-35. doi: 10.1111/j.2042-7158.2011.01259.x. Epub 2011 Mar 14. PubMed PMID: 21492164.
3: Bhattacharyya S, Zhou H, Seiner DR, Gates KS. Inactivation of protein tyrosine phosphatases by oltipraz and other cancer chemopreventive 1,2-dithiole-3-thiones. Bioorg Med Chem. 2010 Aug 15;18(16):5945-9. Epub 2010 Jun 30. PubMed PMID: 20655236; PubMed Central PMCID: PMC3253851.
4: Choi SH, Kim YM, Lee JM, Kim SG. Antioxidant and mitochondrial protective effects of oxidized metabolites of oltipraz. Expert Opin Drug Metab Toxicol. 2010 Feb;6(2):213-24. Review. PubMed PMID: 20095791.
5: Piton A, Rauch C, Langouet S, Guillouzo A, Morel F. Involvement of pregnane X receptor in the regulation of CYP2B6 gene expression by oltipraz in human hepatocytes. Toxicol In Vitro. 2010 Mar;24(2):452-9. Epub 2009 Oct 12. PubMed PMID: 19833192.
6: Lee WH, Kim YW, Choi JH, Brooks SC 3rd, Lee MO, Kim SG. Oltipraz and dithiolethione congeners inhibit hypoxia-inducible factor-1alpha activity through p70 ribosomal S6 kinase-1 inhibition and H2O2-scavenging effect. Mol Cancer Ther. 2009 Oct;8(10):2791-802. Epub 2009 Sep 29. PubMed PMID: 19789218.
7: Cho IJ, Sung DK, Kang KW, Kim SG. Oltipraz promotion of liver regeneration after partial hepatectomy: The role of PI3-kinase-dependent C/EBPbeta and cyclin E regulation. Arch Pharm Res. 2009 Apr;32(4):625-35. Epub 2009 Apr 29. PubMed PMID: 19407981.
8: Shin SM, Kim SG. Inhibition of arachidonic acid and iron-induced mitochondrial dysfunction and apoptosis by oltipraz and novel 1,2-dithiole-3-thione congeners. Mol Pharmacol. 2009 Jan;75(1):242-53. Epub 2008 Oct 22. PubMed PMID: 18945820.
9: Velayutham M, Muthukumaran RB, Sostaric JZ, McCraken J, Fishbein JC, Zweier JL. Interactions of the major metabolite of the cancer chemopreventive drug oltipraz with cytochrome c: a novel pathway for cancer chemoprevention. Free Radic Biol Med. 2007 Oct 1;43(7):1076-85. Epub 2007 Jul 6. PubMed PMID: 17761303.
10: Glintborg B, Weimann A, Kensler TW, Poulsen HE. Oltipraz chemoprevention trial in Qidong, People's Republic of China: unaltered oxidative biomarkers. Free Radic Biol Med. 2006 Sep 15;41(6):1010-4. Epub 2006 Jul 4. PubMed PMID: 16934685.

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